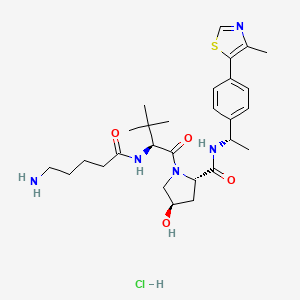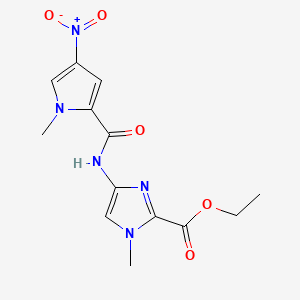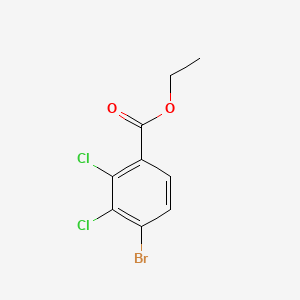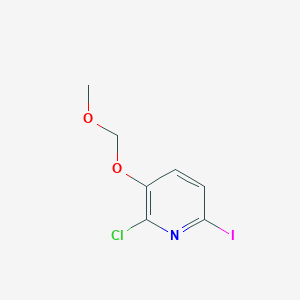
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H7ClINO2 and a molecular weight of 299.49 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of chlorine, iodine, and methoxymethoxy groups on the pyridine ring makes this compound unique and of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 2-chloro-3-hydroxypyridine with iodomethane in the presence of a base to introduce the iodine atom. The methoxymethoxy group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
4-Bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine: This compound has a similar structure but with a bromine atom instead of a hydrogen atom at the 4-position.
2-Chloro-6-iodo-3-methoxypyridine: This compound lacks the methoxymethoxy group, making it less versatile in certain reactions.
Uniqueness
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine is unique due to the presence of both chlorine and iodine atoms, as well as the methoxymethoxy group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
属性
分子式 |
C7H7ClINO2 |
|---|---|
分子量 |
299.49 g/mol |
IUPAC 名称 |
2-chloro-6-iodo-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7ClINO2/c1-11-4-12-5-2-3-6(9)10-7(5)8/h2-3H,4H2,1H3 |
InChI 键 |
WLJPSCRGCIFIOY-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=C(N=C(C=C1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
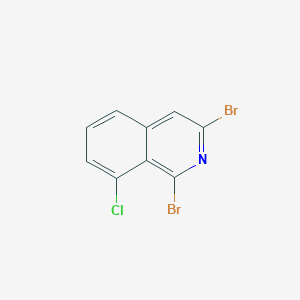
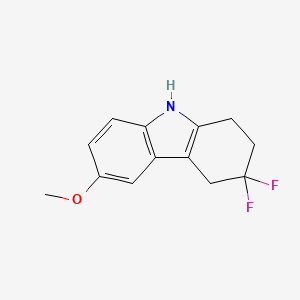
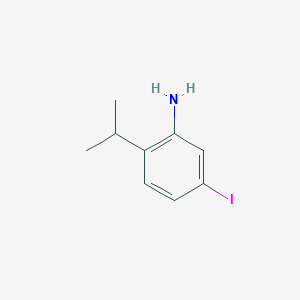

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
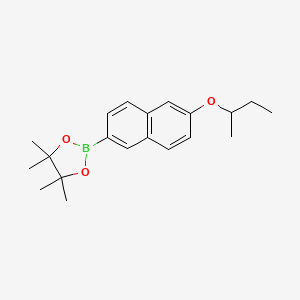
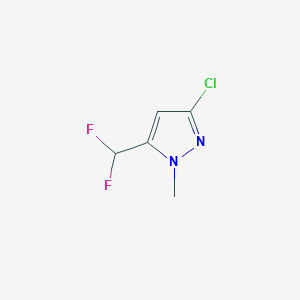

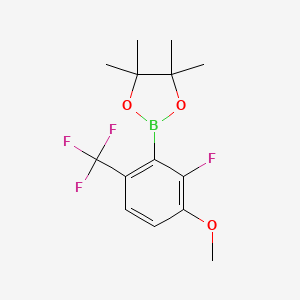
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
